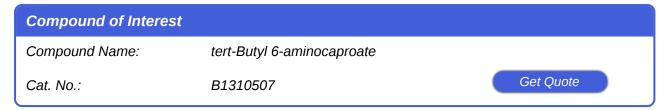


A Technical Guide to tert-Butyl 6-aminocaproate: Synonyms and Alternative Nomenclature

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-aminocaproate is a bifunctional molecule of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure incorporates a terminal primary amine and a tert-butyl ester, making it a valuable building block and linker. This guide provides a comprehensive overview of the various synonyms, alternative names, and identifiers for **tert-Butyl 6-aminocaproate**, facilitating accurate communication and information retrieval for researchers and developers.

Chemical Identity and Nomenclature

The systematic name for this compound, according to IUPAC nomenclature, is tert-butyl 6-aminohexanoate.[1][2][3][4] However, it is frequently referred to by the semi-systematic name **tert-Butyl 6-aminocaproate**.[1][5] The term "caproic acid" is a common name for hexanoic acid, leading to this variation.

This compound is widely used in applications such as peptide synthesis and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] In these contexts, abbreviations are often employed for brevity.

Below is a summary of the key identifiers and names associated with this chemical entity.



Identifier Type	Identifier	Source
IUPAC Name	tert-butyl 6-aminohexanoate	[1][2][3][4]
Common Name	tert-Butyl 6-aminocaproate	[1][5]
Synonym	t-Butyl 6-aminohexanoate	[2]
Synonym	6-Aminohexanoic acid tert- butyl ester	[3]
Synonym	Hexanoic acid, 6-amino-, 1,1- dimethylethyl ester	[3]
CAS Registry Number	5514-98-7	[1][2][3][4]
Molecular Formula	C10H21NO2	[1][3][4][6]
Molecular Weight	187.28 g/mol	[1][3][4]
InChI Key	ARKHCHKVZVMJRX- UHFFFAOYSA-N	[1][2][3]

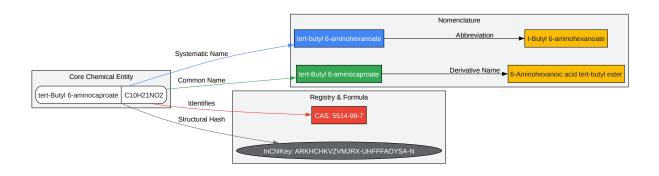
Related Compounds and Naming Conventions

It is crucial to distinguish **tert-Butyl 6-aminocaproate** from its N-protected precursor, 6-((tert-butoxycarbonyl)amino)hexanoic acid, commonly known as Boc-6-aminohexanoic acid or Boc-6-aminocaproic acid.[7][8][9] This related compound has the tert-butoxycarbonyl (Boc) protecting group on the amine functionality, whereas **tert-Butyl 6-aminocaproate** has a free amine and a tert-butyl ester. The shared "tert-butyl" and "6-aminohexanoic acid" components can sometimes lead to confusion.

Logical Relationships of Nomenclature

The following diagram illustrates the relationships between the core chemical structure and its various names and identifiers.





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Caption: Relationship between the core chemical structure and its names and identifiers.

Experimental Protocols

While this guide focuses on nomenclature, the synthesis of **tert-Butyl 6-aminocaproate** is relevant to its naming. A common laboratory-scale synthesis involves the esterification of 6-aminohexanoic acid with tert-butanol in the presence of an acid catalyst. Another approach is the reaction of N-Boc-6-aminohexanoic acid with a tert-butylating agent, followed by the deprotection of the amine group. Detailed experimental procedures can be found in various organic synthesis journals and chemical databases.

Conclusion

A clear understanding of the different synonyms and alternative names for **tert-Butyl 6-aminocaproate** is essential for researchers and professionals in the chemical and pharmaceutical sciences. This guide provides a consolidated reference to aid in the



unambiguous identification of this important chemical compound, thereby supporting more effective research and development.

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